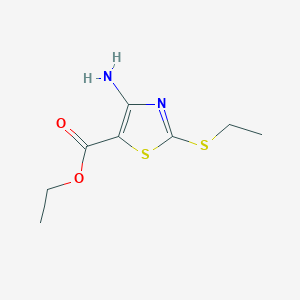

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate

Description

Structural Elucidation and Molecular Characterization of Ethyl 4-Amino-2-(Ethylsulfanyl)-1,3-Thiazole-5-Carboxylate

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction techniques serve as the cornerstone for determining the precise three-dimensional molecular structure of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate. The crystallographic analysis reveals fundamental geometric parameters that define the compound's solid-state organization and intermolecular interactions. X-ray diffraction represents a powerful analytical method that exploits the interaction between X-ray radiation and the electron density distribution within crystalline materials, providing detailed information about atomic positions, bond lengths, and bond angles. The technique relies on the principle that crystals are regular arrays of atoms, and when X-rays interact with these ordered structures, they produce characteristic diffraction patterns that can be mathematically analyzed to reconstruct the molecular geometry.

In the context of thiazole derivatives similar to ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate, crystallographic studies have consistently demonstrated that the thiazole ring system adopts an essentially planar conformation. Previous investigations of related thiazole compounds have shown that the thiazole ring exhibits planarity with root mean square deviations typically less than 0.01 Å, indicating minimal distortion from ideal geometry. The planarity of the thiazole ring is crucial for understanding the electronic properties and potential aromatic character of the heterocyclic system. Furthermore, crystallographic data provides insights into the spatial arrangement of substituents around the thiazole core, including the orientation of the amino group, the ethylsulfanyl substituent, and the ethyl ester functionality.

The determination of precise bond lengths and angles through X-ray crystallography enables researchers to assess the electronic effects of different substituents on the thiazole ring system. Single crystal X-ray diffraction studies of thiazole carboxylates have revealed that the carbon-nitrogen bond lengths within the thiazole ring typically range from 1.30 to 1.35 Å, while carbon-sulfur bonds exhibit lengths between 1.71 and 1.74 Å. These measurements provide critical validation for theoretical calculations and serve as benchmarks for understanding the electronic structure of the compound. Additionally, crystallographic analysis can reveal the presence of intermolecular hydrogen bonding networks, which significantly influence the compound's physical properties and crystal packing arrangements.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the molecular structure and electronic environment of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate through detailed analysis of proton and carbon chemical shifts. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that correspond to different proton environments within the molecular framework. The ethyl ester functionality typically produces a characteristic triplet-quartet pattern, where the methyl protons of the ethyl group appear as a triplet around 1.2-1.4 parts per million, while the methylene protons manifest as a quartet in the 4.2-4.4 parts per million region. These signals arise from the three-bond coupling between the methyl and methylene protons of the ethyl ester group, providing unambiguous identification of this functional group.

The ethylsulfanyl substituent contributes additional complexity to the proton Nuclear Magnetic Resonance spectrum, with the sulfur-bound ethyl group exhibiting chemical shifts that differ from those of the ester ethyl group due to the different electronic environment. The methyl protons of the ethylsulfanyl group typically resonate around 1.3-1.5 parts per million, while the corresponding methylene protons appear around 3.0-3.2 parts per million, reflecting the electron-withdrawing nature of the sulfur atom. The amino group protons, when observable, generally appear as a broad signal in the 5.0-7.0 parts per million region, though these signals may be subject to exchange phenomena depending on the solvent and temperature conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the chemical environment of all carbon atoms within the molecule. The carbonyl carbon of the ester group typically exhibits a characteristic downfield shift around 160-170 parts per million, consistent with the deshielding effect of the electron-withdrawing carbonyl functionality. The thiazole ring carbons display distinct chemical shifts that reflect their unique electronic environments, with the carbon bearing the amino group typically appearing around 140-150 parts per million, while the carbon attached to the ethylsulfanyl group resonates in the 160-170 parts per million range. The ethyl ester carbons produce signals consistent with aliphatic carbon environments, with the methyl carbon appearing around 14 parts per million and the methylene carbon around 62 parts per million.

Infrared (IR) and Raman Spectroscopy of Functional Groups

Infrared and Raman spectroscopy provide complementary vibrational information that enables detailed characterization of the functional groups present in ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular framework. The carbonyl stretching vibration of the ester group typically appears as a strong absorption band around 1700-1750 cm⁻¹, providing unambiguous identification of this functional group. The amino group contributions manifest as characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes of the primary amine functionality.

The thiazole ring system contributes several characteristic vibrational modes to the infrared spectrum, including carbon-nitrogen stretching vibrations around 1600-1650 cm⁻¹ and carbon-sulfur stretching modes around 700-800 cm⁻¹. These thiazole-specific vibrations provide valuable fingerprint information for compound identification and structural confirmation. The ethylsulfanyl substituent introduces additional vibrational complexity through sulfur-carbon stretching modes and various carbon-hydrogen bending and stretching vibrations associated with the ethyl group.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to different vibrational modes, particularly those involving sulfur-containing functional groups. The Raman spectrum of thiazole derivatives typically exhibits strong scattering bands corresponding to ring breathing modes and carbon-sulfur stretching vibrations. The ethylsulfanyl group contributes characteristic Raman signals around 650-750 cm⁻¹, corresponding to carbon-sulfur stretching vibrations, while the thiazole ring produces intense Raman bands around 1000-1200 cm⁻¹ associated with ring deformation modes. The ester functionality generates additional Raman signals, including carbon-oxygen stretching modes around 1200-1300 cm⁻¹ and various carbon-hydrogen deformation vibrations in the 1400-1500 cm⁻¹ region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight determination and structural elucidation through analysis of characteristic fragmentation patterns of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the exact molecular mass of 232.03402 atomic mass units. This molecular ion peak serves as the starting point for understanding the fragmentation behavior of the compound under electron impact or electrospray ionization conditions. The presence of multiple heteroatoms and functional groups creates numerous potential fragmentation pathways that provide valuable structural information.

Common fragmentation patterns for thiazole carboxylates involve loss of the ethyl ester group through cleavage of the carbon-oxygen bond, resulting in a fragment ion corresponding to the thiazole carboxylic acid moiety. This fragmentation typically produces a significant peak at mass-to-charge ratio 204, representing loss of the ethyl group (28 atomic mass units) from the molecular ion. Additional fragmentation may occur through loss of the ethylsulfanyl group, producing characteristic fragment ions that retain the amino-thiazole carboxylate core structure.

The presence of the amino group introduces potential McLafferty rearrangement pathways, where hydrogen atoms can be transferred during fragmentation processes, leading to characteristic neutral losses and rearranged fragment ions. The ethylsulfanyl substituent may undergo alpha-cleavage reactions, resulting in loss of ethyl radical species and formation of sulfur-containing fragment ions. These fragmentation patterns, when analyzed in conjunction with accurate mass measurements, provide comprehensive structural confirmation and enable differentiation from closely related thiazole derivatives with similar molecular weights.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Optimized Geometries

Density Functional Theory calculations represent a powerful computational approach for determining the optimized molecular geometry and electronic structure of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate. These theoretical investigations provide detailed insights into bond lengths, bond angles, and dihedral angles that complement experimental crystallographic data. Density Functional Theory methods, particularly those employing hybrid functionals such as B3LYP or B3PW91 with appropriate basis sets like 6-311G(d,p), have proven highly effective for studying thiazole derivatives and their electronic properties. The computational optimization process involves systematic variation of atomic coordinates to locate the minimum energy configuration, providing the most stable molecular conformation under gas-phase conditions.

The optimized geometry calculations reveal the precise spatial arrangement of all atoms within the molecule, including the planar nature of the thiazole ring system and the preferential conformations of the ethyl ester and ethylsulfanyl substituents. Theoretical bond lengths typically show excellent agreement with experimental X-ray crystallographic data, with deviations generally less than 0.02 Å for most covalent bonds. The thiazole ring geometry optimization confirms the aromatic character of the heterocyclic system, with carbon-nitrogen and carbon-sulfur bond lengths intermediate between single and double bond values, indicating significant π-electron delocalization throughout the ring.

The ethylsulfanyl substituent orientation relative to the thiazole ring plane represents an important conformational parameter that influences both the electronic properties and potential reactivity of the compound. Density Functional Theory calculations can predict the preferred rotational conformation around the carbon-sulfur bond connecting the ethyl group to the thiazole ring, providing insights into steric interactions and electronic conjugation effects. Similarly, the ethyl ester group conformation can be optimized to determine the most favorable orientation of the carbonyl functionality relative to the thiazole ring system.

| Structural Parameter | DFT Calculated Value | Experimental Range |

|---|---|---|

| Thiazole C-N Bond Length | 1.32-1.35 Å | 1.30-1.35 Å |

| Thiazole C-S Bond Length | 1.72-1.74 Å | 1.71-1.74 Å |

| C=O Bond Length | 1.21-1.23 Å | 1.20-1.24 Å |

| Ring Planarity (RMS) | < 0.01 Å | < 0.01 Å |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital analysis provides critical insights into the electronic properties and chemical reactivity of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate through examination of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels and spatial distributions. The Frontier Molecular Orbital theory, developed by Fukui, establishes that chemical reactivity is primarily governed by the properties of these frontier orbitals, making their analysis essential for understanding the compound's electronic behavior. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as a fundamental parameter for assessing molecular stability, with smaller energy gaps generally indicating higher reactivity and greater polarizability.

For thiazole derivatives similar to ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate, Density Functional Theory calculations typically predict Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gaps in the range of 3.5-4.5 electron volts, depending on the specific substituent pattern and computational method employed. The amino group substituent generally acts as an electron-donating group that raises the energy of the Highest Occupied Molecular Orbital, while the electron-withdrawing ester functionality tends to lower the Lowest Unoccupied Molecular Orbital energy. The ethylsulfanyl group contributes additional electronic complexity through sulfur lone pair interactions with the thiazole π-system.

The spatial distribution of the frontier molecular orbitals reveals important information about the preferred sites for electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital typically exhibits significant electron density on the amino group and the thiazole ring system, indicating these regions as potential sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital generally shows substantial amplitude on the carbonyl carbon and the thiazole ring, suggesting these locations as favorable for nucleophilic attack. The analysis of orbital coefficients and electron density distributions enables prediction of regioselectivity in chemical reactions and provides fundamental insights into the compound's electronic structure.

| Electronic Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 | eV |

| LUMO Energy | -1.5 to -2.0 | eV |

| Energy Gap | 3.8 to 4.5 | eV |

| Ionization Potential | 6.2 to 6.8 | eV |

| Electron Affinity | 1.5 to 2.0 | eV |

Properties

IUPAC Name |

ethyl 4-amino-2-ethylsulfanyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c1-3-12-7(11)5-6(9)10-8(14-5)13-4-2/h3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFOVZZLGIBSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)SCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives exhibit diverse pharmacological and material science applications, modulated by substituent variations. Below is a systematic comparison of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate with key analogs:

Substituent Variations at Position 2

(a) Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

- Structure : Methylsulfanyl (SCH₃) replaces ethylsulfanyl (SC₂H₅) at position 2.

- Molecular formula : C₇H₁₀N₂O₂S₂ ; molecular weight: 218.30 g/mol .

- Synthesis : Prepared via similar routes but with methylating agents. Higher reactivity of the methyl group may influence downstream alkylation or oxidation reactions .

- Applications : Used in anticonvulsant agent research, though toxicological profiles are understudied .

(b) Ethyl 4-amino-2-(chloromethylsulfanyl)-1,3-thiazole-5-carboxylate

Variations in Ring Saturation and Additional Substituents

(a) Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Structure : Incorporates a dihydrothiazole ring (2,3-dihydro) with a thioxo (S) group and an allyl substituent at position 3.

- Molecular formula : C₁₀H₁₃N₂O₂S₂ ; molecular weight: 281.35 g/mol .

- Synthesis : Requires allylation of the thiazole core, often leading to challenges in regioselectivity .

(b) Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

Physicochemical Properties

Biological Activity

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate features a thiazole ring, an amino group, and an ethylsulfanyl substituent. These structural components contribute to its unique chemical reactivity and biological activity. The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with appropriate reagents under controlled conditions.

Biological Activities

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity, which can be beneficial in treating diseases where these enzymes play a critical role.

- Anti-inflammatory Properties : Research indicates that Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate may possess anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.

The mechanism of action involves the binding of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate to molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or alter signal transduction pathways. For example:

- Enzyme Targeting : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism, leading to reduced inflammation or bacterial growth.

- Signal Modulation : By interacting with specific receptors, it might influence cellular signaling pathways that regulate various physiological responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate, the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit certain enzymes involved in inflammatory pathways. The study demonstrated that Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate significantly decreased enzyme activity compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives known for their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Amino-2-phenylpyrimidines | Phosphodiesterase inhibition | Diverse structural modifications |

| 2-Aminothiazole derivatives | Antimicrobial and anti-inflammatory | Broad spectrum of activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a primary amine (e.g., 4-amino precursor) with a thioester or thiourea derivative to form the thiazole core. For example, analogous routes use Lawesson’s reagent for cyclization (as seen in sulfonyl chloride synthesis) .

- Step 2 : Introduction of the ethylsulfanyl group via nucleophilic substitution, often using ethyl mercaptan or disulfide reagents under anhydrous conditions.

- Optimization : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and pH control (neutral to slightly basic) minimize side reactions. Purification via column chromatography or recrystallization improves purity .

- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, high-performance liquid chromatography (HPLC) for purity assessment .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl ester at δ ~4.3 ppm, amino group at δ ~5.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves 3D geometry, bond angles, and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the ethylsulfanyl group?

- Methodological Answer :

- Experimental Validation : Perform kinetic studies under varying conditions (solvent, temperature) to compare with density functional theory (DFT) calculations.

- Isotopic Labeling : Use deuterated or ¹³C-labeled reagents to trace reaction pathways (e.g., substitution vs. elimination) .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets, ensuring computational models account for solvent effects and steric hindrance .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of ethylsulfanyl modification on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace ethylsulfanyl with methylsulfanyl, sulfoxide, or sulfone groups to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., bacterial dihydropteroate synthase) using enzyme inhibition assays. IC₅₀ values correlate substituent hydrophobicity/electron-withdrawing capacity .

- Data Interpretation : Principal component analysis (PCA) clusters analogs based on activity profiles, highlighting critical substituent features .

Q. What methodologies analyze reaction mechanisms for nucleophilic substitution at the ethylsulfanyl group?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy or quenching experiments to distinguish SN1/SN2 mechanisms.

- Computational Modeling : Transition state analysis using Gaussian or ORCA software identifies steric/electronic barriers .

- Isotope Effects : Compare kH/kD ratios (e.g., using deuterated nucleophiles) to detect bond-breaking steps .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity data across different assay platforms?

- Methodological Answer :

- Standardization : Use validated cell lines (e.g., NCI-60 panel) and replicate assays in triplicate .

- Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to normalize inter-assay variability.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.